Ethyl 3-Amino-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDRJEHTKWQFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401843 | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-85-4 | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Amino-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Development for Ethyl 3 Amino 2 Methylbenzoate
Classical and Established Reaction Pathways
Esterification of 3-Amino-2-methylbenzoic Acid Precursors
A primary and straightforward method for the synthesis of ethyl 3-amino-2-methylbenzoate is the direct esterification of 3-amino-2-methylbenzoic acid. This acid-catalyzed reaction, typically employing an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, proceeds by converting the carboxylic acid to its corresponding ethyl ester. mdpi.com The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by 15-20% compared to conventional heating under reflux. The purification of the final product is typically achieved through distillation under reduced pressure.
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Key Advantages | Key Limitations |
| Fischer Esterification | H₂SO₄, p-TsOH | Inexpensive, well-established | Long reaction times, equilibrium-limited |
| Microwave-Assisted | H₂SO₄ | Reduced reaction time, higher yields | Requires specialized equipment |
Reduction of Nitroaromatic Precursors to the Amino Moiety
A common and efficient alternative route involves the reduction of a nitroaromatic precursor, namely ethyl 3-nitro-2-methylbenzoate. The nitro group is selectively reduced to an amino group, leaving the ester functionality intact. sciencemadness.org This transformation can be achieved using various reducing agents and conditions.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). sciencemadness.orgvulcanchem.comchemicalbook.com This method is often preferred for its high yields, clean reaction profile, and the relative ease of product isolation. sciencemadness.orgvulcanchem.com For instance, the reduction of ethyl 3-nitro-4-methylbenzoate using 10% Pd/C and ammonium formate in methanol (B129727) proceeds exothermically and results in a high yield of the corresponding amino ester. vulcanchem.com
Another approach involves the use of metals in acidic media, such as iron powder in acetic acid. sciencemadness.org Sonication has been explored as an alternative to refluxing in this system to promote the reaction. sciencemadness.org Other reducing systems like sodium dithionite (B78146) or thiourea (B124793) dioxide in an aqueous basic solution can also be employed, although this may risk hydrolysis of the ester if not carefully controlled. sciencemadness.org
Table 2: Selected Methods for the Reduction of Ethyl 3-Nitro-2-methylbenzoate
| Reducing System | Catalyst/Reagents | Solvent | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol | High yield, clean reaction, atmospheric or elevated pressure. sciencemadness.org |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol | Mild conditions, avoids handling of hydrogen gas. vulcanchem.com |
| Metal/Acid | Fe, Acetic Acid | Ethanol/Water | Cost-effective reagents, can be promoted by sonication. sciencemadness.org |
Functional Group Interconversions on the Aromatic Ring
The synthesis of this compound can also be approached through the strategic manipulation of functional groups on a pre-existing benzene (B151609) ring. This can involve a sequence of reactions to introduce the desired amino and ester groups at the correct positions.
For example, one could envision a synthesis starting from a different substituted toluene (B28343) derivative. A sequence might involve nitration, oxidation of the methyl group to a carboxylic acid, esterification, and finally reduction of the nitro group. The order of these steps is crucial to ensure correct regioselectivity and to avoid unwanted side reactions. For instance, the directing effects of the substituents on the aromatic ring will influence the position of incoming groups during electrophilic substitution reactions.
Modern Catalytic Approaches for Targeted Synthesis
Recent advancements in catalysis have opened new avenues for the synthesis of complex organic molecules, including substituted benzoates. These modern methods often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct application to the synthesis of this compound from simpler precursors is not extensively documented in readily available literature, the principles of reactions like Buchwald-Hartwig amination could theoretically be applied. For instance, a suitably substituted halo-benzoate could be coupled with an ammonia (B1221849) equivalent under palladium or copper catalysis. However, the development of such a route would require significant optimization to ensure efficiency and avoid side reactions.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a vibrant field in organic synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, the principles of organocatalysis could be applied to certain steps in a synthetic sequence. For example, organocatalysts have been used in enantioselective syntheses of related structures, such as 2-amino-3-cyano-4H-chromene derivatives, where a cinchona-based thiourea catalyst was employed in the presence of 2-methylbenzoic acid as an additive. researchgate.net This highlights the potential for organocatalysis to influence the synthesis of substituted benzoic acid derivatives, although a direct application for the target molecule remains a subject for future research.
Photoredox-Mediated Synthetic Routes
The application of photoredox catalysis has emerged as a powerful strategy for the synthesis of complex aromatic compounds, offering mild reaction conditions and unique reactivity. researchgate.netnih.gov In the context of synthesizing substituted anilines like this compound, photoredox catalysis facilitates direct C-H amination, circumventing the need for pre-functionalized starting materials. researchgate.netunc.edu
Visible-light-induced photoredox catalysis often employs an organic dye or a metal complex as a photocatalyst. researchgate.netconicet.gov.ar For instance, acridinium-based organic photoredox catalysts can oxidize electron-rich arenes to their corresponding radical cations upon irradiation with visible light. unc.edunih.gov These radical cations are highly electrophilic and can react with nitrogen nucleophiles, such as ammonia or amines, to form the desired C-N bond. unc.eduacs.org The catalytic cycle is typically completed by a terminal oxidant, often molecular oxygen, which regenerates the photocatalyst. acs.org
A general representation of a photoredox-mediated C-H amination is depicted below:
Table 1: Key Steps in Photoredox-Mediated Arene C-H Amination
| Step | Description |
|---|---|
| 1. Photoexcitation | The photocatalyst absorbs visible light and is promoted to an excited state. |
| 2. Single Electron Transfer (SET) | The excited photocatalyst oxidizes the arene substrate to a radical cation. nih.gov |
| 3. Nucleophilic Attack | A nitrogen nucleophile attacks the arene radical cation. nih.gov |
| 4. Deprotonation & Oxidation | The resulting intermediate undergoes deprotonation and subsequent oxidation to yield the aminated product and regenerate the ground-state photocatalyst. nih.gov |
This methodology has been successfully applied to a range of arenes and nitrogen nucleophiles, demonstrating its versatility. unc.eduacs.org The site selectivity of the amination (i.e., ortho, meta, or para) can often be controlled by the electronic and steric properties of the substituents on the aromatic ring. nih.gov For a substrate like a 2-methyl-substituted benzoate (B1203000), the electronic directing effects of the ester and methyl groups, along with the steric hindrance they impose, would be critical in determining the regiochemical outcome of the amination.
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of process optimization and scale-up factors. This includes maximizing yield and selectivity while ensuring the process is safe, economical, and environmentally sustainable.
Chemo- and Regioselectivity in Synthetic Steps
Achieving high chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted arenes like this compound. rsc.org In multistep syntheses, the presence of multiple functional groups requires reactions that selectively target the desired position without affecting other reactive sites.
For instance, in the synthesis of a related compound, 3-amino-2-methyl benzoic acid, from 3-nitro-2-methyl benzoic acid, the reduction of the nitro group must be performed without affecting the carboxylic acid moiety. google.com Similarly, when introducing the amino group onto the aromatic ring, directing its addition to the C3 position relative to the ester and methyl groups is crucial. The inherent directing effects of the existing substituents play a significant role. The ester group is a meta-director, while the methyl group is an ortho, para-director. Their combined influence, along with steric factors, will determine the regioselectivity of electrophilic aromatic substitution reactions.
Organocatalytic benzannulation reactions represent an efficient strategy for constructing polysubstituted arenes with high chemo- and regioselectivity under mild conditions. rsc.org These methods often involve cascade reactions that build the aromatic ring with the desired substitution pattern in a single step. rsc.org
Table 2: Factors Influencing Chemo- and Regioselectivity
| Factor | Influence |
|---|---|
| Electronic Effects | The electron-donating or -withdrawing nature of substituents directs incoming groups to specific positions on the aromatic ring. |
| Steric Hindrance | Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites. |
| Catalyst Control | The choice of catalyst can significantly influence the regiochemical outcome of a reaction. researchgate.net |
| Reaction Conditions | Temperature, solvent, and reaction time can all impact the selectivity of a transformation. |
Eco-Friendly and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on the development of green and sustainable processes. nih.gov This involves the use of non-toxic reagents and solvents, minimizing waste generation, and employing energy-efficient reaction conditions. ajrconline.org
For the synthesis of aromatic amines, traditional methods often involve harsh reagents and produce significant waste. google.com Catalytic methods, particularly those utilizing earth-abundant metals or metal-free organocatalysts, are generally preferred. rsc.orgresearchgate.net The use of water as a solvent is also a key aspect of green chemistry, although the solubility of organic substrates can be a limitation. rsc.org
Microwave-assisted organic synthesis has emerged as a valuable tool for promoting green chemistry by accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. ajrconline.org
In the context of producing this compound, a sustainable approach could involve:
Catalytic Hydrogenation: The reduction of a nitro precursor using a recyclable catalyst like palladium on carbon with a green hydrogen source. vulcanchem.com
Aqueous Media: Performing reactions in water or other bio-based solvents to reduce reliance on volatile organic compounds. nih.gov
Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability compared to traditional batch processes. nih.gov
The principles of green chemistry provide a framework for designing synthetic routes that are not only efficient but also environmentally responsible.
Table 3: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Reagents | Often stoichiometric, sometimes toxic (e.g., iron powder for nitro reduction). google.com | Catalytic, non-toxic, and recyclable where possible. nih.gov |
| Solvents | Often volatile and hazardous organic solvents. | Water, supercritical fluids, or bio-derived solvents. nih.gov |
| Energy | Often requires prolonged heating. | Energy-efficient methods like microwave irradiation or ambient temperature reactions. ajrconline.org |
| Waste | Can generate significant amounts of hazardous waste. google.com | Aims for high atom economy and minimal waste production. |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Amino 2 Methylbenzoate
Electrophilic Aromatic Substitution: Directing Effects and Reactivity Profile
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of Ethyl 3-Amino-2-methylbenzoate is determined by the cumulative directing effects of its three substituents: the amino (-NH₂), methyl (-CH₃), and ethyl carboxylate (-COOEt) groups. In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this attack are heavily influenced by the existing substituents. uci.edu
The amino group is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org It donates electron density to the ring through a strong resonance effect, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution. This effect is most pronounced at the positions ortho and para to the amino group, making these sites significantly more nucleophilic and susceptible to electrophilic attack. wikipedia.org
The methyl group is a weak activating group that also directs incoming electrophiles to the ortho and para positions. libretexts.orgminia.edu.eg It donates electron density primarily through an inductive effect, which stabilizes the positively charged intermediate. minia.edu.eg
Conversely, the ethyl carboxylate group is a deactivating group and a meta-director. minia.edu.eg It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is strongest at the ortho and para positions, thus directing the electrophile to the relatively less deactivated meta position. libretexts.org
In this compound, the substituents are located at positions 1 (-COOEt), 2 (-CH₃), and 3 (-NH₂). The directing effects are combined, but the strongly activating amino group at C-3 dominates the reactivity profile. It strongly directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). Since the C-2 position is already occupied by the methyl group, electrophilic attack is overwhelmingly favored at the C-4 and C-6 positions.
Table 1: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -COOEt | C-1 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta (to C-3, C-5) |
| -CH₃ | C-2 | Electron-donating (Inductive) | Activating (Weak) | ortho, para (to C-1, C-3, C-5) |
| -NH₂ | C-3 | Electron-donating (Resonance) | Activating (Strong) | ortho, para (to C-2, C-4, C-6) |
Transformations Involving the Aromatic Amino Group
The primary amino group is a key reactive center in the molecule, functioning as a potent nucleophile and a precursor for various functional group transformations.
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to readily undergo alkylation and acylation reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Direct N-alkylation can be achieved using alcohols in the presence of a catalyst, which proceeds through a "borrowing hydrogen" mechanism. acs.org This method is advantageous for its high atom economy. acs.org The process generally involves the catalytic oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction to the N-alkylated amine. acs.org
N-Acylation: This involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. google.com The reaction is typically rapid and can be performed under various conditions. Acetic acid has been shown to be an effective catalyst for the N-acylation of amines using esters as the acyl source, providing a simple and cost-effective method. researchgate.net
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction | Reagent Type | Example Reagent | Product Type |
| N-Alkylation | Alcohol | Benzyl (B1604629) alcohol | Secondary Amine |
| N-Acylation | Acyl Halide | Acetyl chloride | Amide |
| N-Acylation | Ester (as acyl source) | Ethyl acetate | Amide |
The amino group can be chemically transformed through oxidation or converted into a diazonium salt, a highly versatile synthetic intermediate.
Oxidative Transformations: Aromatic amines can be susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or quinone-like structures, depending on the oxidant and reaction conditions.
Diazo Coupling: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form an arenediazonium salt. webassign.netdss.go.th The resulting diazonium salt of this compound is an important intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -I) in Sandmeyer-type reactions. Furthermore, the diazonium ion is a weak electrophile and can react with highly activated aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution known as diazo coupling. webassign.net This reaction produces brightly colored azo compounds. webassign.net
The fundamental reactivity of the amino group is defined by its nucleophilicity. This property is the basis for the N-alkylation and N-acylation reactions discussed previously. Beyond these, the amino group can act as a nucleophile in a variety of other organic transformations. For instance, it can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction, a fundamental process in the synthesis of many organic compounds and biologically relevant molecules.
Oxidative Transformations and Diazo Coupling
Reactions of the Carboxylate Ester Functionality
The ethyl ester group is another major site of reactivity in the molecule, primarily susceptible to nucleophilic acyl substitution reactions like hydrolysis and transesterification.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-Amino-2-methylbenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible process carried out by heating the ester in the presence of water and a strong acid catalyst.
Base-promoted hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
Transesterification: This reaction converts one ester into another by reacting it with an alcohol in the presence of a catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound. While traditionally catalyzed by strong acids or bases, milder and more selective methods have been developed. For instance, platinum dioxide (PtO₂) has been shown to be an effective catalyst for the transesterification of methyl benzoate (B1203000) to ethyl benzoate at 60 °C in ethanol (B145695), suggesting a similar transformation would be possible for this substrate. rsc.org
Table 3: Reactions of the Ethyl Ester Group
| Reaction | Reagents | Conditions | Product |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat | 3-Amino-2-methylbenzoic acid |
| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 1. Heat 2. Workup | 3-Amino-2-methylbenzoic acid |
| Transesterification | R'OH (e.g., Methanol), Catalyst (e.g., PtO₂, H⁺) | Heat | Alkyl 3-Amino-2-methylbenzoate |
Selective Reduction to Alcohols and Aldehydes
The selective reduction of the ester functionality in this compound to either the primary alcohol, (3-amino-2-methylphenyl)methanol, or the aldehyde, 3-amino-2-methylbenzaldehyde, is a critical transformation in organic synthesis. This requires carefully chosen reagents that can target the ester group while preserving the amino group and the aromatic ring.
Reduction to (3-Amino-2-methylphenyl)methanol:
Several methods are effective for the reduction of aromatic esters to their corresponding benzyl alcohols.
Hydride Reagents: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction is typically performed in anhydrous ethers like THF. While highly effective, LiAlH₄ is generally not chemoselective and would also reduce other susceptible functional groups. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF), also reduce carboxylic acids and esters to alcohols and can offer different selectivity profiles. harvard.edu
Catalytic Hydrosilylation: A milder and more selective alternative involves catalytic hydrosilylation. This method uses a silane (B1218182), such as phenylsilane (B129415) (PhSiH₃) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a metal catalyst. Bench-stable manganese N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the reduction of various esters to alcohols in high yields. rsc.org Similarly, zinc-based catalysts can be employed for the selective reduction of esters with silanes. nsf.gov Zirconium-catalyzed hydrosilylation using reagents like Cp₂Zr(H)Cl also provides an efficient pathway to alcohols from esters, tolerating a range of other functional groups. rsc.org
Electrochemical Reduction: The electrochemical reduction of aminobenzoic acid esters offers another route to aminobenzyl alcohols. For instance, the electrolysis of ethyl m-aminobenzoate in an aqueous sulfuric acid catholyte has been demonstrated to produce m-aminobenzyl alcohol. chemistrysteps.com This method can be advantageous as it avoids the use of expensive or hazardous chemical reducing agents. Mechanistic studies on related benzoic acid esters show that water can be used as the hydrogen source for the reduction. rsc.org
Bouveault-Blanc Reduction: This classical method uses metallic sodium in an alcohol solvent (like ethanol) to reduce esters to primary alcohols. alfa-chemistry.com The reaction proceeds through a single-electron transfer mechanism. alfa-chemistry.com Improved protocols using stabilized sodium on silica (B1680970) gel have been developed to enhance safety and practicality. acs.org A modified Bouveault-Blanc reduction using sodium dispersions and deuterated ethanol has been used for the synthesis of α,α-dideuterio alcohols from esters. organic-chemistry.org
The following table summarizes various reagent systems for the reduction of aromatic esters to alcohols.
| Reagent System | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ in THF | 2-Amino-3-methylbenzoic acid | (2-Amino-3-methylphenyl)methanol | 95% | acs.org |
| [Mn(bis-NHC)(CO)₃Br] / PhSiH₃ | Methyl benzoate | Benzyl alcohol | 83% | rsc.org |
| Ethyl m-aminobenzoate / H₂SO₄ (aq) | Ethyl m-aminobenzoate | m-Aminobenzyl alcohol | 43% | chemistrysteps.com |
| Na / Ethanol | Generic Ester (RCOOR') | Primary Alcohol (RCH₂OH) | Varies | alfa-chemistry.com |
Reduction to 3-Amino-2-methylbenzaldehyde:
The partial reduction of an ester to an aldehyde is more challenging because the aldehyde product is typically more reactive than the starting ester towards the reducing agent. This necessitates the use of specific, sterically hindered, or less reactive reagents, often at low temperatures.
Modified Hydride Reagents: Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the low-temperature reduction of esters to aldehydes. Its bulky nature helps to stop the reaction at the aldehyde stage after the first hydride addition and elimination sequence. Another approach is the use of specially designed, less reactive hydride reagents. For example, lithium N,N'-dimethylethylenediaminoaluminum hydride (LDMEDAH) has been shown to reduce aromatic esters, such as ethyl benzoate and ethyl 4-aminobenzoate (B8803810), to their corresponding aldehydes in good yields at 0 °C.
Catalytic Interception Methods: Recent advances have focused on catalytic methods where an intermediate at the aldehyde oxidation level is "trapped" before it can be further reduced. Zirconocene-catalyzed reductions in the presence of an amine can intercept the reaction at the imine stage, which can then be hydrolyzed to the aldehyde. rsc.org This approach has been shown to convert a variety of esters to aldehydes in high yields with little to no over-reduction to the alcohol. rsc.org Borane catalysts have also been developed for the selective hydrosilylation of esters to silyl (B83357) acetals, which are stable aldehyde precursors that can be easily hydrolyzed. acs.org
The table below presents reagent systems for the selective partial reduction of aromatic esters to aldehydes.
| Reagent System | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| LDMEDAH in THF, 0 °C | Ethyl benzoate | Benzaldehyde | 92% | wikipedia.org |
| LDMEDAH in THF, 0 °C | Ethyl 4-aminobenzoate | 4-Aminobenzaldehyde | 68% | wikipedia.org |
| Cp₂ZrCl₂ / DEMS / n-Butylamine then Hydrolysis | Aryl Ester | Aryl Aldehyde | up to 84% | rsc.org |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. This involves a combination of computational modeling and experimental studies to identify and characterize transient intermediates.
While specific studies on this compound are not extensively documented, the mechanisms for the reduction of aromatic esters are well-established and provide a strong basis for understanding its reactivity.
Hydride Reduction (e.g., LiAlH₄): The mechanism involves the nucleophilic addition of a hydride (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group to form an aldehyde. masterorganicchemistry.comorgosolver.com The resulting aldehyde is more reactive than the initial ester and is rapidly attacked by a second hydride equivalent, forming an alkoxide intermediate which, upon acidic workup, is protonated to yield the primary alcohol. chemistrysteps.com The key intermediates are the initial tetrahedral adduct and the subsequent aldehyde.
Catalytic Hydrosilylation: The mechanism of hydrosilylation can vary depending on the catalyst. For many transition metal catalysts, the Chalk-Harrod mechanism is prevalent. wikipedia.org This involves (I) oxidative addition of the Si-H bond to the metal center, (II) coordination of the ester's carbonyl group, (III) migratory insertion of the carbonyl into the metal-hydride bond, and (IV) reductive elimination to release the silyl ether product, which is then hydrolyzed to the alcohol. mdpi.com More recent computational and experimental studies on borane-catalyzed hydrosilylations suggest a frustrated Lewis pair (FLP) mechanism, where the borane activates the ester and the silane simultaneously, leading to a silylium-ester-borohydride ion pair intermediate. acs.org This intermediate then undergoes a hydride transfer to give the product. acs.org
Bouveault-Blanc Reduction: This reaction proceeds via a radical pathway. Sodium metal donates an electron to the ester's carbonyl group, forming a radical anion intermediate. alfa-chemistry.com This intermediate then fragments, cleaving the C-O bond to release an alkoxide and form an acyl radical. The acyl radical is then reduced by another sodium atom to an acyl anion, which is equivalent to an aldehyde enolate. Subsequent protonation and further reduction steps lead to the primary alcohol. alfa-chemistry.comorganic-chemistry.org
Intramolecular Catalysis: The presence of the ortho-methyl and meta-amino groups on the benzene ring can influence reactivity. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can act as an intramolecular general base catalyst. acs.org It is plausible that in certain reactions, this amino group could interact with reaction intermediates, potentially stabilizing transition states or altering reaction pathways compared to unsubstituted esters.
The rates and equilibrium positions of reactions involving this compound are dictated by kinetic and thermodynamic parameters.
Kinetics: The rate of reduction is highly dependent on the reagent and reaction conditions. For catalytic reactions, the rate can be influenced by substrate concentration, catalyst loading, and temperature. Kinetic studies on the lanthanide-catalyzed hydroboration of esters revealed a positive Hammett ρ value of +1.11, indicating that electron-withdrawing substituents on the aromatic ring accelerate the reaction by making the ester carbonyl more electrophilic. nsf.gov Conversely, the amino group in this compound is electron-donating, which would be expected to decrease the intrinsic rate of nucleophilic attack at the carbonyl compared to an unsubstituted ester like ethyl benzoate. However, the kinetics can be complex. For the hydrolysis of 2-aminobenzoate esters, the reaction rate was found to be pH-independent between pH 4 and 8. acs.org This is attributed to intramolecular general base catalysis by the amino group, which provides an efficient reaction pathway in this pH range. This demonstrates how the substituent can offer an alternative, lower-energy kinetic pathway.
The following table provides kinetic data for the hydrolysis of a related aminobenzoate ester, illustrating the effect of intramolecular catalysis.
| Compound | Reaction | Condition | Rate Constant (k_obsd) | Observation | Reference |
|---|---|---|---|---|---|
| Phenyl 2-aminobenzoate | Hydrolysis | pH 4-8, 50 °C | ~1 x 10⁻³ s⁻¹ | pH-independent rate due to intramolecular catalysis | |
| Phenyl 4-aminobenzoate | Hydrolysis | pH 4-8, 80 °C | ~3 x 10⁻⁵ s⁻¹ | Slower, pH-independent water reaction |
Derivatization and Functionalization Strategies for Ethyl 3 Amino 2 Methylbenzoate
Construction of Heterocyclic Systems from Ethyl 3-Amino-2-methylbenzoate
The unique arrangement of an amino group, a methyl group, and an ethyl ester on a benzene (B151609) ring makes this compound a valuable precursor for the synthesis of a wide range of fused and non-fused heterocyclic compounds. The amino group, in particular, serves as a key handle for cyclization reactions.
Synthesis of Quinolone and Benzoxazole (B165842) Derivatives
Quinolone Derivatives: The synthesis of quinolone scaffolds is a cornerstone in medicinal chemistry. researchgate.net this compound can be utilized as a starting aniline (B41778) derivative in classical quinolone syntheses like the Gould-Jacobs reaction. clockss.org This process typically involves the reaction of the aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization to form the quinolone ring system. The reaction sequence, starting with this compound, would yield a highly substituted quinolone with a methyl group at the 8-position and an ethoxycarbonyl group at the 3-position, which can be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many biologically active quinolones. nih.govresearchgate.net
Benzoxazole Derivatives: Benzoxazoles are another important class of heterocycles. jddtonline.info Their synthesis generally requires an o-aminophenol precursor. organic-chemistry.orgjocpr.com To utilize this compound for this purpose, a preliminary functional group interconversion is necessary. One potential strategy involves the hydroxylation of the benzene ring at the position ortho to the amino group. Alternatively, the methyl group at the 2-position could be functionalized and converted into a hydroxyl group. Once the o-aminophenol analogue is obtained, it can undergo condensation and cyclization with various reagents such as carboxylic acids, acid chlorides, or orthoesters to furnish the desired benzoxazole ring. nih.govpnrjournal.com
Formation of Thiazole (B1198619) and Oxadiazole Moieties
Thiazole Moieties: The thiazole ring is a common feature in many pharmacologically active compounds. mdpi.com The Hantzsch thiazole synthesis is a classic method that can be adapted for use with this compound. analis.com.mytandfonline.com In this approach, the amino group of the benzoate (B1203000) is first converted into a thioamide. This transformation can be achieved by reacting the amine with a thiocarbonyl transfer reagent. The resulting thioamide can then be condensed with an α-haloketone to construct the thiazole ring. ekb.eg This sequence provides a direct route to 2-substituted thiazole derivatives, where the substituent is determined by the choice of the α-haloketone.
Oxadiazole Moieties: 1,3,4-Oxadiazoles are another significant class of five-membered heterocycles known for their diverse biological activities. jchemrev.com A common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov Starting from this compound, the amino group can be converted into a carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate. pnrjournal.com This hydrazide can then be acylated with a suitable carboxylic acid or acid chloride, followed by treatment with a dehydrating agent like phosphorus oxychloride or tosyl chloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.comacs.org An alternative one-pot synthesis can involve the reaction of the hydrazide with an orthoester. asianpubs.org
Annulation Reactions to Indole (B1671886) Frameworks
The indole nucleus is a privileged scaffold in drug discovery. Several annulation strategies can be employed to construct an indole framework using this compound as the aniline component. organic-chemistry.org Palladium-catalyzed methods, such as the oxidative cyclization of N-aryl imines, offer a modern and efficient approach. organic-chemistry.org In this case, this compound would first be condensed with a ketone to form an N-aryl imine, which would then undergo an intramolecular C-H activation/amination sequence to afford the indole ring. Another potential strategy is a variation of the Hauser annulation, which involves the reaction of a substituted benzoate with a Michael acceptor, although this typically leads to naphthalenes, modifications could potentially direct towards indole structures. researchgate.net
Development of Conjugates and Polymeric Structures
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal candidate for the development of molecular conjugates and as a monomer for polymerization.
The primary amino group provides a convenient site for conjugation. It can be acylated to form amide bonds with a wide variety of molecules, including other bioactive agents, peptides, or linkers for attachment to larger scaffolds like proteins or nanoparticles. nih.gov For example, it can be coupled with amino acids or peptides to create peptidomimetics, potentially enhancing cell permeability or targeting specific biological pathways. researchgate.net The ester group can also be used as a handle for conjugation, either through transesterification or after reduction to an alcohol followed by ether or ester linkage formation.
In polymer chemistry, this compound can serve as an A-B type monomer. The amino and ester functionalities can participate in step-growth polymerization reactions. For example, polycondensation reactions could lead to the formation of polyamides or polyesters with pendant methyl groups, which would influence the polymer's physical properties such as solubility and thermal stability.
Enantioselective Derivatization for Chiral Building Blocks
The creation of chiral molecules from achiral starting materials is a fundamental goal of modern organic synthesis. wikipedia.org this compound can be transformed into valuable chiral building blocks through enantioselective reactions. acs.org
One approach involves the enantioselective amination of a precursor molecule, although in this case, the amine is already present. nih.gov A more direct strategy is the enantioselective modification of the existing structure. For instance, asymmetric reactions can be targeted at the benzylic methyl group or the carbon alpha to the ester, though the latter is less common for aromatic esters. Alternatively, the amino group can be reacted with a chiral derivatizing agent (CDA) to form a diastereomeric mixture that can then be separated. wikipedia.org More elegantly, the amino group can be used to direct an asymmetric transformation on the aromatic ring or its substituents using a chiral catalyst. The resulting enantiomerically enriched products serve as versatile intermediates for the synthesis of complex chiral targets. jiangnan.edu.cn
Structure-Property Relationship Modulation through Derivatization
Systematic derivatization of this compound allows for the fine-tuning of its structure-property relationships. The introduction of different functional groups and heterocyclic systems can profoundly impact its physicochemical and biological properties.
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Amino 2 Methylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of Ethyl 3-Amino-2-methylbenzoate. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the multiplicity, or splitting pattern, reveals the number of neighboring protons.
In the ¹H NMR spectrum of this compound, the ethyl ester group characteristically displays a quartet for the methylene (B1212753) protons (–OCH₂CH₃) and a triplet for the methyl protons (–OCH₂CH₃). The aromatic protons appear as distinct signals in the downfield region of the spectrum, with their specific shifts and coupling constants providing information about their positions on the benzene (B151609) ring. The methyl group attached to the ring appears as a singlet, and the amino group (–NH₂) protons also produce a characteristic signal.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at the most downfield position (around 170-220 ppm) due to its sp² hybridization and the double bond to oxygen. pressbooks.pub The aromatic carbons resonate in the region of approximately 110-150 ppm, while the carbons of the ethyl group and the methyl group on the ring appear at higher field strengths. The chemical shifts of carbons in a molecule are influenced by factors such as the electronegativity of attached atoms and hybridization state. pressbooks.publibretexts.org
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Ar-CH₃ | ~2.58 | Singlet | ~17-21 |
| -OCH₂CH₃ | ~4.36 | Quartet | ~60 |
| -OCH₂CH₃ | ~1.38 | Triplet | ~14 |
| Aromatic-H | ~6.6-7.9 | Multiplet/Doublet | ~110-150 |
| C=O | - | - | ~168 |
| C-NH₂ | - | - | ~149 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. Data compiled from various sources. rsc.orgamazonaws.com
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the complete molecular structure by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For instance, the signal for the ring methyl protons in the ¹H spectrum will correlate with the methyl carbon signal in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining the stereochemistry and conformation of a molecule. For derivatives of this compound with stereocenters, NOESY can help establish the relative configuration of substituents. researchgate.net
¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. royalsocietypublishing.org This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is 179.0946 g/mol . nih.govnih.gov HRMS can verify this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z are selected and then fragmented further by collision-induced dissociation (CID). libretexts.orgunito.it The resulting fragment ions provide detailed structural information. unito.it The fragmentation of this compound would likely involve characteristic losses, such as the loss of the ethoxy group (•OCH₂CH₃) or the entire ester group. The analysis of these fragmentation pathways helps to confirm the presence of specific functional groups and their arrangement within the molecule. researchgate.net
When this compound is part of a complex mixture, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.govijper.org In these methods, the mixture is first separated by chromatography, and the individual components are then introduced into the mass spectrometer for analysis. harvard.edu
GC-MS: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC-MS analysis can be used to identify and quantify this compound in a mixture, for example, during reaction monitoring or purity assessment. researchgate.net
LC-MS: LC-MS is used for less volatile or thermally labile compounds. thermofisher.cn The sample is separated by liquid chromatography before being introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). unito.it This method is particularly useful for analyzing derivatives of this compound that may not be suitable for GC-MS. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Groups
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its primary functional groups: the amino group (-NH2), the ester group (-COOC2H5), and the substituted benzene ring.
Key vibrational frequencies for the functional groups of benzoate (B1203000) derivatives are summarized in the table below. For this compound, the amino group typically exhibits symmetric and asymmetric N-H stretching vibrations. The ester functionality is characterized by a strong C=O stretching band. The aromatic ring shows characteristic C-H and C=C stretching and bending vibrations. vulcanchem.comresearchgate.net
Table 1: Characteristic Vibrational Frequencies of Benzoate Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | 3300-3500 |
| N-H Symmetric Stretch | 3300-3500 | |
| Ester (-COOR) | C=O Stretch | ~1700 |
| C-O Stretch | 1200-1350 | |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C=C Stretch | 1450-1600 |
Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.
Studies on related molecules, such as (Z)-ethyl 3-(methylamino)but-2-enoate, utilize techniques like deuteration to confirm the assignment of N-H stretching vibrations in the IR spectrum. researchgate.net Computational methods, including Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the assignment of experimental spectra. researchgate.netbiointerfaceresearch.com
Conformational Analysis from Vibrational Modes
Vibrational spectroscopy is also instrumental in determining the conformational isomers of molecules. For flexible molecules like this compound, different spatial arrangements of the ethyl and amino groups relative to the benzene ring can exist. These conformers may have distinct vibrational spectra.
Computational studies on similar molecules, such as ethyl benzoylacetate, have shown that different conformers can coexist and that their relative stabilities can be assessed by comparing calculated and experimental vibrational spectra. researchgate.net The analysis of vibrational modes, particularly those sensitive to conformational changes like low-frequency torsional modes, can provide valuable insights into the preferred three-dimensional structure of the molecule in different phases (gas, liquid, or solid). researchgate.netbiointerfaceresearch.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and excited-state properties.
Chromophore Analysis and Electronic Transitions
The primary chromophore in this compound is the substituted benzene ring. The amino and ester groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.com
The position and intensity of these absorption bands are sensitive to the solvent environment. In derivatives like ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, the fluorescence spectra can consist of two bands, with the short-wavelength band corresponding to emission from a locally excited state. acs.org
Studies of Excited-State Dynamics and Charge Transfer
The presence of both an electron-donating amino group and an electron-withdrawing ester group on the benzene ring suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. acs.orgacs.org Femtosecond transient absorption spectroscopy is a key technique for studying such rapid excited-state processes. acs.orgacs.org
In related donor-acceptor molecules, photoexcitation can lead to a sequence of events, starting from a Franck-Condon state to a non-relaxed ICT state, followed by structural relaxation to a more planar ICT state. acs.orgacs.org The dynamics of these processes, including the lifetimes of the excited states, are often influenced by the polarity and viscosity of the solvent. acs.org For instance, in ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, the lifetime of the charge transfer state shortens significantly in more polar solvents. acs.org
Computational Chemistry and in Silico Modeling of Ethyl 3 Amino 2 Methylbenzoate
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arabjchem.org It is widely employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules. For Ethyl 3-Amino-2-methylbenzoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental chemical nature. researchgate.netnih.gov
The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino group, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl ester group. rsc.orgrsc.org Analysis of the molecular orbitals provides a detailed picture of the electron density and charge distribution, which governs how the molecule interacts with other chemical species.
Table 1: Illustrative Frontier Molecular Orbital Properties for an Aromatic Amine This table provides example values typical for a molecule with the functional groups of this compound, as specific published data for this compound is not available.
| Parameter | Theoretical Value (eV) | Description |
| EHOMO | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | ~ -1.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.
In an MEP map of this compound:
Red regions (negative potential) are expected around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. These areas are susceptible to electrophilic attack. wolfram.com
Blue regions (positive potential) are anticipated around the hydrogen atoms of the amino group and the aromatic ring, indicating sites prone to nucleophilic attack. wolfram.com
Green regions represent neutral or near-zero potential.
The MEP map provides a clear, three-dimensional visualization of the molecule's reactive sites, guiding the understanding of intermolecular interactions. rsc.orguni-muenchen.de
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net For this compound, theoretical calculations can simulate its infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectroscopy: Theoretical vibrational frequencies corresponding to specific functional groups (e.g., N-H stretching of the amine, C=O stretching of the ester, C-N stretching, and aromatic C-H bending) can be calculated. These computed frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental IR spectra. biointerfaceresearch.com
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netgrafiati.com The predicted chemical shifts for the aromatic protons, the methyl group protons, and the ethyl ester protons and carbons can be correlated with experimental spectra to confirm the molecular structure.
Table 2: Predicted vs. Experimental Spectroscopic Data Correlation This table illustrates the typical correlation sought between calculated and experimental values.
| Spectroscopic Technique | Calculated Parameter | Corresponding Experimental Data | Purpose |
| FT-IR | Vibrational Frequencies (cm⁻¹) | IR Absorption Bands (cm⁻¹) | Functional group identification and structural confirmation. researchgate.net |
| NMR | Chemical Shifts (ppm) | ¹H and ¹³C NMR Signals (ppm) | Detailed structural elucidation and assignment of atoms. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com These simulations provide valuable insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in a solvent. mdpi.com
By simulating the molecule's behavior over a period, MD can explore its conformational landscape, identifying the most stable (lowest energy) conformations. For this compound, this includes the rotational freedom of the ethyl ester and methyl groups, as well as the orientation of the amino group relative to the benzene ring. Understanding these dynamics is crucial as the molecule's conformation can significantly influence its interaction with biological targets. mdpi.commdpi.com
MD simulations also explicitly model solvation effects by surrounding the molecule with solvent molecules (e.g., water). This allows for the study of how the solvent influences the molecule's structure and dynamics, providing a more realistic representation of its behavior in a biological system. nih.gov
Structure-Reactivity and Structure-Activity Relationship (SAR/QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) models are mathematical models that relate a molecule's chemical structure to its biological activity or chemical reactivity. wikipedia.orgnih.gov These models are fundamental in drug discovery and toxicology for predicting the properties of new chemical entities. unipd.it
In a QSAR study of this compound and its analogs, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. nih.gov They can be categorized as:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges from DFT calculations. nih.gov
Steric Descriptors: Molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: The partition coefficient (log P), which describes the molecule's solubility in water versus lipids.
These calculated descriptors for a series of related compounds are then correlated with their experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) using statistical methods like multiple linear regression or machine learning algorithms. unipd.itnih.gov A successful QSAR model can then be used to predict the activity of untested analogs, guiding the design of molecules with improved properties. wikipedia.org
Predictive Modeling for Biological and Chemical Properties
In the field of computational chemistry, predictive modeling serves as a foundational step to estimate the physicochemical and pharmacokinetic properties of a molecule like this compound from its structure alone. These in silico predictions are crucial for assessing a compound's potential "drug-likeness" and guiding further experimental research. Properties are calculated based on the molecule's topology and elemental composition, offering insights into its behavior in biological systems.
Key computed descriptors for this compound are summarized in the table below. These values are derived from established computational models. For instance, the XLogP3-AA value of 1.8 suggests a moderate level of lipophilicity, which is often correlated with a compound's ability to cross cell membranes. nih.gov The Topological Polar Surface Area (TPSA) of 52.3 Ų is an indicator of a molecule's polarity and its potential for membrane permeability. nih.gov The number of hydrogen bond donors and acceptors, along with the count of rotatable bonds, are fundamental parameters in evaluating oral bioavailability, often in the context of frameworks like Lipinski's Rule of Five. chemscene.com Furthermore, the predicted collision cross-section (CCS) provides information on the molecule's shape and size in the gas phase, a parameter relevant in analytical techniques like ion mobility-mass spectrometry. uni.lu
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C10H13NO2 | Indicates the elemental composition of the molecule. nih.gov |
| Molecular Weight | 179.22 g/mol | The mass of one mole of the compound. nih.gov |
| XLogP3-AA | 1.8 | Logarithm of the octanol/water partition coefficient, indicating lipophilicity. nih.gov |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Sum of surfaces of polar atoms; predicts transport properties. nih.gov |
| Hydrogen Bond Donors | 1 | Number of groups that can donate a hydrogen atom to a hydrogen bond. chemscene.com |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen atom in a hydrogen bond. chemscene.com |
| Rotatable Bonds | 3 | Number of bonds that allow free rotation, influencing conformational flexibility. |
| Predicted CCS ([M+H]+) | 138.0 Ų | Predicted collision cross-section for the protonated molecule, relating to its 3D size. uni.lu |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, such as a protein or enzyme. While detailed docking studies specifically for this compound are not widely published, the methodologies are well-established through research on analogous molecules, such as other benzoate (B1203000) derivatives and compounds with similar functional groups. mdpi.commdpi.com This analysis is fundamental to rational drug design, providing insights into potential biological targets and the molecular basis of a compound's activity. The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction.
The primary goals of such an analysis for this compound would be to:
Identify potential protein targets by screening against various receptor structures.
Predict the most stable binding pose (conformation) within the active site.
Elucidate the specific molecular interactions that stabilize the ligand-receptor complex.
Estimate the binding affinity, which correlates with the ligand's potential potency.
Identification of Binding Modes with Biological Receptors
The identification of binding modes involves analyzing the specific interactions between the ligand and the amino acid residues of the biological target. For a molecule like this compound, its functional groups—the amino group, the ester, and the aromatic ring—dictate the types of interactions it can form.
Docking simulations against a potential receptor would likely reveal several key interactions:
Hydrogen Bonding: The primary amino (-NH2) group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar amino acid residues in a receptor's binding pocket, such as serine, threonine, or aspartate. mdpi.com
Hydrophobic Interactions: The methyl-substituted benzene ring provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.
π-Interactions: The aromatic ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues (e.g., lysine, arginine).
Research on related small molecules has shown that a single ligand can sometimes adopt multiple distinct binding modes within the same receptor, which may be referred to as "canonical" or "non-canonical" poses. chemrxiv.org The specific orientation can significantly impact the biological outcome.
| Ligand Functional Group | Potential Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Amino Group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor), Salt Bridge |
| Ester Carbonyl (C=O) | Serine, Threonine, Lysine | Hydrogen Bond (Acceptor) |
| Benzene Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Methyl Group (-CH3) | Leucine, Valine, Isoleucine | Hydrophobic/Van der Waals Interaction |
Assessment of Binding Affinities and Pharmacophore Modeling
The assessment of binding affinity is a quantitative measure of the strength of the interaction between a ligand and its target. In computational studies, this is often estimated using scoring functions that calculate a binding energy, typically in kcal/mol. Experimentally, it is determined by metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), where lower values signify a stronger binding interaction. chemrxiv.orgijbs.com For example, studies on similar methyl benzoate derivatives binding to bovine serum albumin have reported binding constants in the range of 10⁴ M⁻¹, indicating a stable complex formation. mdpi.com
Pharmacophore modeling is a subsequent step that abstracts the key molecular features responsible for a compound's biological activity. nottingham.ac.uk Based on the identified binding mode, a pharmacophore model for this compound would consist of a specific three-dimensional arrangement of features. This model would likely include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic/aromatic center. Such a model is invaluable for designing new molecules with potentially improved affinity or selectivity, or for virtually screening large compound libraries to find other molecules that fit the model and may have similar biological activity. ajphs.com
| Compound | Biological Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
|---|---|---|---|
| This compound | Kinase A | -8.5 | ~500 nM |
| This compound | Receptor B | -7.2 | ~2 µM |
| This compound | Enzyme C | -6.1 | ~15 µM |
Advanced Research Applications in Biological Systems
Biomedical Applications in Pharmaceutical Research
The unique structural features of ethyl 3-amino-2-methylbenzoate make it a valuable scaffold in the design and synthesis of new therapeutic agents. Its applications in pharmaceutical research are diverse, ranging from its use as a key intermediate to its potential as an active agent in various disease models.
Development of Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of more complex pharmaceutical molecules. bldpharm.com Its chemical structure, featuring an amino group and a methyl-substituted benzene (B151609) ring, allows for various chemical modifications, making it an important intermediate in the creation of novel drugs. bldpharm.comnih.gov For instance, it is a precursor in the synthesis of compounds used in the development of inhibitors and agonists for various biological targets. bldpharm.comchemscene.com The compound's ability to participate in a range of chemical reactions makes it a versatile component in the pipeline of pharmaceutical development. chemscene.com
Potential in Anti-inflammatory Drug Development
Research has indicated the potential of this compound derivatives in the development of anti-inflammatory drugs. The core structure is amenable to modifications that can lead to compounds with significant anti-inflammatory properties. While direct studies on this compound are limited, related benzoate (B1203000) structures have been investigated for their ability to modulate inflammatory pathways. ontosight.aigoogle.com The development of novel anti-inflammatory agents from this chemical class remains an active area of research.
Role as Local Anesthetics
The structural similarity of this compound to known local anesthetics like benzocaine (B179285) and procaine (B135) has prompted investigations into its potential in this area. Local anesthetics function by reversibly blocking nerve impulse conduction, typically by interacting with sodium ion channels in nerve membranes. rsc.org The general structure of many local anesthetics includes an aromatic ring, an ester or amide linkage, and an amino group, all of which are present in or can be derived from this compound. rsc.orgpharmacyconcepts.in Research into derivatives of 4-aminobenzoate (B8803810) has been a cornerstone in the development of local anesthetic drugs. rsc.org For example, a related compound, ethyl 3-aminobenzoate (B8586502) methanesulfonate, is used as an anesthetic in fish and other cold-blooded animals. sigmaaldrich.com
Anticancer Activity Studies
Emerging research has highlighted the potential of derivatives of this compound in the field of oncology. Studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain azo derivatives of pyridyl compounds have shown potential anticancer activity. chemrevlett.com The functional groups on the benzene ring, such as amino and methyl groups, can be modified to enhance anticancer efficacy. nih.gov The anticancer potential of various benzoic acid derivatives is an area of active investigation, with some compounds showing promising results in preclinical studies. tandfonline.com
Antimicrobial and Anthelmintic Potential
The versatile scaffold of this compound has also been explored for developing new antimicrobial and anthelmintic agents. Research on related benzoate derivatives has shown activity against various microbial pathogens. ontosight.ai For example, studies on oxazolidinone derivatives, which can be synthesized from precursors similar to this compound, have demonstrated both antibacterial and anthelmintic properties. researchgate.netsemanticscholar.org The synthesis of novel compounds based on this structure aims to address the growing concern of drug resistance in both bacteria and parasitic worms. researchgate.netnih.gov
Applications in Agricultural Science and Pest Management
Beyond its biomedical applications, the chemical properties of benzoate esters have found utility in agricultural science, particularly in the development of environmentally safer pest management strategies. While direct research on this compound is not extensive in this area, the related compound methyl benzoate has been studied for its pesticidal properties. researchgate.netencyclopedia.pub Methyl benzoate, a naturally occurring plant metabolite, has demonstrated efficacy as a contact toxicant, fumigant, and repellent against various agricultural pests. researchgate.netmdpi.com It has been shown to be effective against a range of insects, including the spotted wing drosophila and the two-spotted spider mite. encyclopedia.pubmdpi.com Furthermore, some chemical repellents with structures related to benzoates have been tested for their ability to protect crops from birds. publish.csiro.au The development of biorational pesticides derived from natural compounds like benzoates is a promising avenue for sustainable agriculture. encyclopedia.pubeuropa.eu
Insecticidal and Ovicidal Efficacy against Arthropods
Elucidation of Molecular Mechanisms of Action
In broader studies of synthetic receptors, amino-substituted aromatic compounds have been shown to bind anions like chloride. acs.org This suggests a potential, though speculative, interaction with ligand-gated ion channels, such as the GABA (gamma-aminobutyric acid) receptor, which is a chloride channel and a known target for many insecticides. The binding of a molecule could modulate the channel's function, leading to either hyperexcitation or inhibition of neuronal activity, ultimately resulting in insect paralysis and death. Further investigation through electrophysiological and receptor binding assays is necessary to confirm and characterize such interactions for this compound.
Enzyme inhibition is another key mechanism through which xenobiotics exert their biological effects. The structure of this compound, featuring an amino group and an ester, suggests potential interactions with various enzymes. The amino group can form hydrogen bonds with residues in the active sites of enzymes, potentially altering their catalytic function.
One common target for insecticides is acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. Research on methyl benzoate has indicated that its insecticidal effect may be attributed to the inhibition of AChE activity. researchgate.net It is plausible that this compound could exhibit similar inhibitory effects.
Additionally, other enzymatic pathways could be affected. For example, some benzoic acid derivatives have been noted to inhibit enzymes involved in the biosynthesis of aromatic amino acids, which are crucial for bacterial growth. Other research has focused on the inhibition of enzymes like tyrosinase, a key enzyme in melanogenesis, by various phenolic compounds. mdpi.com While not directly related to insecticidal action, it highlights the capacity of such structures to interact with and inhibit specific enzymes. The ester group of this compound could also be hydrolyzed by metabolic enzymes, releasing the active amino acid derivative, which might then interfere with various biochemical pathways.
Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental for designing more potent and selective compounds. For benzoate derivatives, structure-activity relationship (SAR) studies have revealed critical insights.
A study on 15 different benzoate analogs against the red imported fire ant (Solenopsis invicta) provided a clear SAR analysis. researchgate.net Key findings from this research on related compounds include:
Alkyl Chain Length : For non-substituted alkyl benzoates, contact toxicity increased with the length of the alkyl chain, while fumigation toxicity decreased. researchgate.net
Ring Substitution : The position and nature of substituent groups on the benzoate ring significantly impact toxicity. A methyl group at the ortho position (as in this compound) was found to reduce contact toxicity compared to the unsubstituted methyl benzoate. researchgate.net However, a methyl group at the meta position increased contact toxicity. researchgate.net
Functional Groups : The presence of groups like methoxyl, chloro, or nitro at different positions also altered both contact and fumigation toxicity, with ortho-position substitutions often reducing fumigation toxicity. researchgate.net
In other contexts, such as the development of enzyme inhibitors, substitutions on the phenyl ring have been shown to enhance potency. For instance, introducing a methyl group at the ortho position to a carboxylic acid on a phenylene ring led to a slight increase in inhibitory potency against the Keap1–Nrf2 protein-protein interaction. nih.gov The amino group on this compound is also a critical feature. Studies on other biologically active molecules have underscored the importance of a basic amino group for interacting with acidic residues in protein binding sites. nih.gov The specific combination of the ortho-methyl and meta-amino groups in this compound presents a unique structural profile whose precise impact on insecticidal activity requires dedicated comparative studies.
Environmental Fate and Degradation Pathways of Ethyl 3 Amino 2 Methylbenzoate
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that break down chemical compounds. For Ethyl 3-Amino-2-methylbenzoate, the primary abiotic degradation pathways in the environment are expected to be photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines and esters can absorb UV light, leading to their transformation. nih.govnih.gov The rate and products of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizing agents in the water, and the pH of the environment. setac.orgresearchgate.net
For instance, studies on p-aminobenzoic acid (PABA), a structurally related compound, have shown that it undergoes direct photolysis in aqueous solutions. setac.orgcanada.ca The degradation of PABA is pH-dependent, with the anionic form being more susceptible to photolysis. setac.org The photolytic degradation of aromatic compounds can proceed through various mechanisms, including oxidation of the amino group and polymerization of intermediates. setac.org Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the photodegradation rates of aromatic pollutants based on their molecular structure. researchgate.netresearchgate.netdoi.org These models often use quantum chemical parameters to correlate molecular structure with photolytic half-life. researchgate.netdoi.org
Table 1: Predicted Photodegradation of Related Aromatic Compounds This table presents hypothetical data based on general principles of photochemistry for illustrative purposes, as specific data for this compound is unavailable.
| Compound | Predicted Half-life (Simulated Sunlight) | Key Transformation Products |
|---|---|---|
| p-Aminobenzoic acid | pH-dependent, faster at higher pH | Polymerized benzoic acid derivatives, hydroxylated species |
| Ethyl Benzoate (B1203000) | Moderate | Benzoic acid, ethanol (B145695) |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would yield 3-Amino-2-methylbenzoic acid and ethanol. The rate of ester hydrolysis is highly dependent on pH and temperature. libretexts.orgunesp.br It is typically catalyzed by acids or bases. libretexts.orgunesp.br
Studies on the hydrolysis of other aminobenzoate esters have shown that the position of the amino group can influence the reaction rate. For example, the hydrolysis of 2-aminobenzoate (B8764639) esters can be catalyzed by the neighboring amino group through intramolecular general base catalysis. libretexts.orguniv-rennes.fr This can lead to a significant rate enhancement compared to esters where such intramolecular assistance is not possible. libretexts.orguniv-rennes.fr The hydrolysis of esters can also be influenced by steric effects from substituents on the aromatic ring. ecetoc.org
Predictive models, such as SPARC (SPARC Performs Automated Reasoning in Chemistry), can estimate hydrolysis rate constants for various classes of organic compounds, including carboxylic acid esters, based on their molecular structure. unesp.brepa.gov These models consider different hydrolysis mechanisms, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. unesp.br
Future Research Directions and Translational Perspectives for Ethyl 3 Amino 2 Methylbenzoate Chemistry
Development of Advanced Functional Materials and Sensors
The inherent functionalities of Ethyl 3-Amino-2-methylbenzoate make it an attractive candidate for the synthesis of novel functional materials. The primary amino group and the ester moiety provide reactive sites for polymerization and modification.
Functional Polymers: The aromatic amine structure is a well-established precursor for various polymers. For instance, related compounds like methyl 2-aminobenzoate (B8764639) have been used to create azo compounds, which are then converted into new ester polymers. rdd.edu.iq These azo polymers are noted for their unique chemical, physical, and biological properties conferred by the azo (-N=N-) functional group. rdd.edu.iq Similarly, this compound could be diazotized and coupled to form azo dyes, which can then be polymerized. Furthermore, the amino and ester groups allow for its incorporation into polyamides and polyesters, respectively, creating polymers with tailored properties for specific applications. Another avenue involves creating derivatives for protein pegylation, similar to how 4-aminobenzoic acid esters of polyethylene (B3416737) glycol are used to modify therapeutic proteins. rsc.orgresearchgate.net
Luminescent Materials and Sensors: Aromatic amines and aminobenzoate derivatives are integral to many fluorescent and luminescent systems. The photophysical properties of such molecules are often sensitive to their environment, making them excellent candidates for chemical sensors. beilstein-journals.org Research has shown that lanthanide complexes formed with para-aminobenzoic acid and hosted within zeolites can produce highly luminescent hybrid materials with significant thermal stability. bohrium.com This suggests a pathway for using this compound as a ligand to sensitize lanthanide emission, creating novel phosphors for applications in lighting or optical probes.
The development of sensors for amines is a critical area of environmental and health monitoring. rsc.org this compound itself could be a target analyte, but more promisingly, it can serve as a building block for sensor molecules. For example, porphyrin-based systems have been shown to selectively sense aromatic amines. acs.org The compound could also be incorporated into fluorometric probes. Research on indanonalkene-based platforms has yielded sensors that exhibit enhanced fluorescence upon reaction with volatile amines. rsc.org By integrating this compound into such platforms, sensors with specificity toward certain classes of analytes could be developed.
| Potential Application Area | Basis from Related Compounds | Role of this compound |
|---|---|---|
| Azo Polymers | Methyl 2-aminobenzoate used as a precursor for ester polymers. rdd.edu.iq | Monomer after diazotization and coupling. |
| Luminescent Materials | Para-aminobenzoic acid used as a ligand for lanthanide complexes in zeolites. bohrium.com | Organic ligand (antenna) to sensitize metal ion luminescence. |
| Fluorescent Probes | Amino-substituted 1,8-naphthalimides serve as molecular probes. beilstein-journals.org | Core scaffold for building new fluorescent sensor molecules. |
| Chemical Sensors | Porphyrinoids and indanonalkenes used to detect amines. rsc.orgacs.org | Component of a larger chemosensor system designed to react with specific analytes. |
Integration into Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers a framework for creating highly organized and functional chemical systems. The structure of this compound is well-suited for participation in host-guest chemistry.
Host-guest systems involve the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction can significantly alter the guest's spectroscopic and chemical properties. lindau-nobel.org Common hosts include macrocycles like cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic inner cavities and hydrophilic exteriors. lindau-nobel.org this compound, with its hydrophobic substituted benzene (B151609) ring, is an ideal candidate for encapsulation within these cavities in aqueous solutions.
The amino and ester functional groups can participate in hydrogen bonding and dipole-dipole interactions with the host's framework, providing specificity and stability to the resulting inclusion complex. Spectroscopic studies on related methyl benzoate (B1203000) derivatives have shown that their incorporation into a host's nanocavity creates a new chemical system with distinct spectroscopic properties. lindau-nobel.org The formation of such complexes can be monitored through techniques like UV-vis and fluorescence spectroscopy. For example, studies with bovine serum albumin (BSA), a model transport protein, have demonstrated that methyl benzoate derivatives can bind within its hydrophobic pockets, leading to fluorescence quenching through a static mechanism. lindau-nobel.org The binding constants for these interactions were found to be on the order of 10⁴ M⁻¹, indicating stable complex formation. lindau-nobel.org Similar investigations with this compound could reveal its potential for use in drug delivery systems, where the host macrocycle protects the guest from the environment and controls its release.
Catalytic Applications in Organic Synthesis
The functional groups on this compound present opportunities for its use in catalysis, either as a ligand for metal-based catalysts or as a precursor to purely organic catalysts.
Ligands for Transition Metal Catalysis: The presence of both nitrogen (from the amino group) and oxygen (from the ester carbonyl) atoms allows this compound to act as a potential bidentate ligand, coordinating to a metal center. Derivatives of methylbenzoate have been used to create ligands for ruthenium(II) complexes, which in turn have been successfully employed as catalysts in transfer hydrogenation reactions. researchgate.net This suggests that this compound could be similarly modified and used to synthesize ligands for various transition metals like palladium, ruthenium, or copper. chemscene.com Such complexes could find applications in cross-coupling reactions, hydrogenations, and other key organic transformations.
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field that avoids the use of often toxic or expensive metals. unibo.it Amines, particularly chiral amines, are a cornerstone of organocatalysis, activating substrates through the formation of enamine or iminium ion intermediates. unibo.it While this compound is achiral, it can serve as a valuable precursor for more complex chiral organocatalysts. For instance, 2-aminobenzoate has been used as a starting material in a three-step synthesis to prepare quinazolinones, which are then used in organocatalytic asymmetric acylation reactions. rsc.org The amino group of this compound provides a reactive handle for building more elaborate catalytic scaffolds.
| Catalytic Approach | Potential Role of this compound | Example from Related Systems |
|---|---|---|
| Transition Metal Catalysis | As a precursor to or a direct bidentate ligand for metal centers (e.g., Ru, Pd). | Methylbenzoate derivatives used to form ligands for Ru(II)-catalyzed transfer hydrogenation. researchgate.net |
| Organocatalysis | A starting material for the synthesis of more complex amine-based organocatalysts. | 2-Aminobenzoate used as a building block for catalysts in asymmetric N-acylation. rsc.org |
Bridging Chemical Research with Artificial Intelligence and Big Data Analytics
The integration of artificial intelligence (AI) and big data analytics is revolutionizing chemical research, from materials discovery to synthesis planning. lindau-nobel.orgcam.ac.uk These computational tools can analyze vast datasets to uncover hidden patterns, predict properties, and accelerate the design-make-test-analyze cycle. tandfonline.comnih.gov Research on this compound and its derivatives stands to benefit significantly from these technologies.
Property and Activity Prediction: Machine learning (ML) models can predict the physicochemical properties of molecules based on their structure. researchgate.net For this compound, ML algorithms trained on large chemical databases could predict properties like solubility, melting point, or even its potential bioactivity. researchgate.net For example, ML models have been used to predict Hammett's constants for substituted benzoic acid derivatives from calculated atomic charges, achieving high accuracy. researchgate.net Such predictive models can help researchers prioritize which derivatives to synthesize and test, saving time and resources.
Accelerated Materials Discovery: The search for new materials is a key bottleneck in technological innovation. cam.ac.uk AI can accelerate this process by screening massive virtual libraries of compounds for desired properties. deepmind.googlecleantech.com By using this compound as a virtual building block, AI models could generate and evaluate millions of potential polymers, dyes, or sensor molecules. Graph neural networks (GNNs), which are particularly well-suited for chemical structures, have been used to discover hundreds of thousands of new stable inorganic crystals. deepmind.google A similar approach could be applied to organic materials derived from this compound.
| AI/Big Data Application | Specific Task for this compound Research | Enabling Technology |
|---|---|---|
| Property Prediction | Predicting physicochemical properties and bioactivity of novel derivatives. researchgate.netresearchgate.net | Machine Learning, Quantitative Structure-Property Relationship (QSPR) |
| Materials Discovery | Screening virtual libraries of polymers or functional materials. cam.ac.ukdeepmind.google | Graph Neural Networks (GNNs), High-Throughput Virtual Screening |
| Synthesis Planning | Generating and optimizing synthetic routes to complex derivatives. nih.govengineering.org.cn | AI-driven Retrosynthesis, Reaction Prediction Models |
| Data Mining | Uncovering novel structure-property relationships from chemical literature and databases. cam.ac.uknih.gov | Natural Language Processing (NLP), Database Analytics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-Amino-2-methylbenzoate, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves esterification of 3-amino-2-methylbenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Critical intermediates include the free acid and its activated forms (e.g., acyl chlorides). Characterization requires 1H/13C NMR to confirm ester formation (e.g., ethyl group triplet at ~1.3 ppm and quartet at ~4.2 ppm) and FT-IR to validate the carbonyl stretch (~1700 cm⁻¹). Purity should be assessed via HPLC/GC (>95% purity thresholds) .
Q. How can researchers mitigate hygroscopicity issues during storage of this compound?
- Methodology : Store the compound in desiccators with silica gel or molecular sieves under inert gas (N₂/Ar). For hygroscopic intermediates, use anhydrous solvents (e.g., THF, DCM) during synthesis and lyophilize final products. Monitor moisture content via Karl Fischer titration .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Approach : Combine 1H/13C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups. For resolving aromatic protons, use COSY or HSQC to assign coupling patterns. Mass spectrometry (ESI-TOF) confirms molecular weight (expected [M+H]+: 194.1 g/mol). XRD (if crystalline) provides definitive structural validation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved in this compound structures?
- Strategy : Use SHELXL for refinement, applying TWIN/BASF commands for twinned data. For disordered ethyl/amino groups, refine occupancy ratios with PART instructions. Validate geometry with PLATON (e.g., RIGU checks) and cross-validate hydrogen bonding via OLEX2 visualization .
Q. What computational methods predict the compound’s solubility and reactivity in non-polar solvents?
- Approach : Perform DFT calculations (e.g., Gaussian09) to compute dipole moments and logP values. Molecular dynamics (MD) simulations (e.g., GROMACS) model solute-solvent interactions. Experimentally validate predictions using UV-Vis solubility assays in hexane/toluene .
Q. How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically addressed?
- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines). Use structure-activity relationship (SAR) studies with analogs (e.g., methyl vs. ethyl esters) to isolate functional groups. Validate target binding via SPR or ITC .
Q. What strategies optimize regioselective functionalization of the aromatic ring?
- Approach : Employ directed ortho-metalation (e.g., LiTMP) at the amino group. For electrophilic substitution, use protecting groups (e.g., Boc on the amine) to direct reactivity. Monitor regiochemistry via NOESY or XRD .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
